molecular formula C13H9FN2O2 B389922 4-fluoro-N-(4-nitrobenzylidene)aniline

4-fluoro-N-(4-nitrobenzylidene)aniline

Cat. No.: B389922
M. Wt: 244.22g/mol
InChI Key: UEWFWADWOAOYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-(4-nitrobenzylidene)aniline is a Schiff base derivative characterized by a fluoro-substituted aniline moiety and a nitro-substituted benzylidene group connected via an imine (C=N) bond. Schiff bases like this are pivotal in coordination chemistry due to their tunable electronic and steric properties, which enable applications in catalysis, materials science, and bioactive compound synthesis . The fluorine atom on the aniline ring contributes to steric and electronic modulation, affecting crystal packing and solubility .

Properties

Molecular Formula

C13H9FN2O2

Molecular Weight

244.22g/mol

IUPAC Name

N-(4-fluorophenyl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C13H9FN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-9H

InChI Key

UEWFWADWOAOYFA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Variations

The table below compares key structural and electronic features of 4-fluoro-N-(4-nitrobenzylidene)aniline with analogous Schiff bases:

Compound Name Substituents (Benzylidene/Aniline) Dihedral Angle (°) Key Functional Groups References
This compound -NO₂ (benzylidene), -F (aniline) Not reported Imine, nitro, fluoro
4-Fluoro-N-(4-hydroxybenzylidene)aniline -OH (benzylidene), -F (aniline) 50.52 Imine, hydroxy, fluoro
4-Fluoro-N-(4-methylbenzylidene)aniline -CH₃ (benzylidene), -F (aniline) Not reported Imine, methyl, fluoro
(E)-4-methoxy-N-(4-nitrobenzylidene)aniline -NO₂ (benzylidene), -OCH₃ (aniline) Not reported Imine, nitro, methoxy
(E)-4-bromo-N-(4-nitrobenzylidene)aniline -NO₂ (benzylidene), -Br (aniline) Not reported Imine, nitro, bromo

Key Observations :

  • Electronic Effects: The nitro group (-NO₂) in 4-nitrobenzylidene derivatives strongly withdraws electrons, increasing the electrophilicity of the imine bond compared to hydroxy (-OH) or methyl (-CH₃) substituents .
  • Steric Effects: Bulky substituents like methoxy (-OCH₃) or bromo (-Br) may induce greater non-planarity between aromatic rings compared to smaller groups like fluoro (-F) .
  • Dihedral Angles: In 4-fluoro-N-(4-hydroxybenzylidene)aniline, the dihedral angle between the benzene rings is 50.52°, indicating significant non-planarity due to steric and hydrogen-bonding interactions . Similar deviations are expected in nitro-substituted analogs but remain unquantified in the literature.

Key Observations :

  • Solvent Dependency: Hydroxy- and nitro-substituted derivatives are typically synthesized in ethanol under reflux, whereas methyl-substituted analogs may employ transition-metal catalysts for higher yields .
  • Crystallization: Slow evaporation of ethanol yields single crystals for X-ray analysis in hydroxy-substituted derivatives, a method applicable to nitro analogs .
Physical and Spectroscopic Properties
Compound Name Melting Point (°C) UV-Vis λₘₐₓ (nm) ¹H NMR (δ, ppm) Key Applications References
This compound Not reported Not reported Not reported Coordination chemistry, ligands
4-Fluoro-N-(4-hydroxybenzylidene)aniline 160–162 ~300 (π→π*) δ 8.35 (s, HC=N) Crystal engineering
4-Fluoro-N-(4-methylbenzylidene)aniline Not reported Not reported δ 8.33 (s, HC=N), 2.35 (CH₃) Catalysis, organic synthesis
(E)-4-bromo-N-(4-nitrobenzylidene)aniline Not reported Not reported δ 8.40 (s, HC=N) Pharmaceutical intermediates

Key Observations :

  • Spectroscopy : The imine proton (HC=N) resonates at δ 8.33–8.40 ppm in nitro- and methyl-substituted derivatives, reflecting similar electronic environments .
  • Thermal Stability : Hydroxy-substituted derivatives exhibit higher melting points (~160°C) due to intermolecular hydrogen bonding .

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